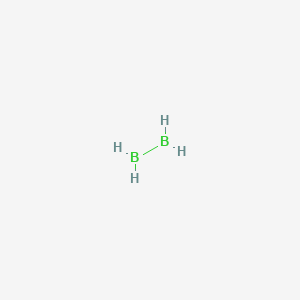

Diborane(4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diborane(4) is a diborane.

Analyse Des Réactions Chimiques

Reactions with Small Molecules

Diborane(4) derivatives react with H₂, CO, and N₂ under mild conditions, demonstrating bond-activation capabilities rare in organic chemistry.

Hydrogen (H₂) Activation

B₂(o-tolyl)₄ (1 ) reacts with H₂ (4 atm) to form hydride-bridged complexes:

-

HB[B(o-tolyl)(μ-H)]₄ (8 ) via hydride/aryl exchange and dimerization .

-

Intermediate diaryl(hydrido)boranes (7 , 9 ) are identified through ¹¹B NMR (δ = 18.6 and 28.5 ppm) and DFT-calculated shifts .

Mechanism :

-

Oxidative addition of H₂ across the B–B bond.

-

Hydride migration to form bridging B–H–B bonds.

Carbon Monoxide (CO) Cleavage

Exposure of 1 to CO (1 bar) induces C≡O bond cleavage, yielding boraindane (4 ) and B₃O₃(o-tolyl)₃ (5 ) . Isotopic labeling (¹³CO) confirms CO incorporation into 4 ’s benzylic carbon .

Key Steps :

-

CO coordination to B₂(o-tolyl)₄.

-

Nucleophilic boron migration and C–O bond scission.

Addition Reactions

Diborane(4) participates in stereospecific additions to unsaturated bonds.

Alkene Diboration

B₂X₄ (X = Cl, F) adds to alkenes via a four-center transition state, yielding 1,2-diboryl alkanes :

| Substrate | Product | Stereochemistry |

|---|---|---|

| Ethylene | Cl₂B–CH₂CH₂–BCl₂ | cis addition |

| Acetylene | Cl₂B–C≡C–BCl₂ | N/A |

Mechanistic Insight :

Azide Functionalization

Diborane(4) azides, synthesized from diamino-diboranes(4), exhibit surprising stability and controlled decomposition.

Pyrolysis Pathways

Controlled heating (>100°C) of 2a (Mes = mesityl) yields diazadiboretidines via dimerization of transient boryl-iminoboranes :

| Starting Material | Product | Temperature |

|---|---|---|

| 2a (Mes) | C₈H₁₀B₂N₂ | 120°C |

| 2b (2,6-xylyl) | C₁₀H₁₄B₂N₂ | 110°C |

Significance : These reactions model pathways for boron nitride precursor synthesis .

Reductive Transformations

Electron-precise diborane(4) derivatives undergo redox reactions to form dianionic species.

Two-Electron Reduction

B₂(o-tolyl)₄ (1 ) reacts with reducing agents to form dianionic B=B species (9 ), which act as ligands for transition metals (e.g., Cu, Rh) :

-

[Cu₂(μ-η²:η²-B₂(o-tolyl)₄)] (11 ) features π-coordination of the B=B bond to two Cu centers .

-

[Rh(cod)(B(o-tolyl)₂)] (12 ) forms via B–B bond cleavage and C–H activation .

Comparative Reactivity Table

Computational Insights

DFT studies elucidate Diborane(4)’s electronic structure and reaction pathways:

-

B₂(o-tolyl)₄ has a low LUMO energy (−1.8 eV), enabling electrophilic reactivity .

-

Bridging B–H–B bonds in B₂H₄ are stabilized by three-center two-electron interactions .

Diborane(4) chemistry bridges main-group and transition-metal reactivity, offering pathways for small-molecule activation and materials synthesis. Stabilized derivatives like B₂(o-tolyl)₄ and diazides provide versatile platforms for exploring boron’s unique bonding paradigms.

Propriétés

Numéro CAS |

18099-45-1 |

|---|---|

Formule moléculaire |

B2H4 |

Poids moléculaire |

25.66 g/mol |

Nom IUPAC |

boranylborane |

InChI |

InChI=1S/B2H4/c1-2/h1-2H2 |

Clé InChI |

QSJRRLWJRLPVID-UHFFFAOYSA-N |

SMILES |

BB |

SMILES canonique |

BB |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.